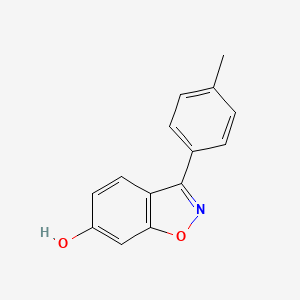

3-(4-Methylphenyl)-1,2-benzoxazol-6-ol

Description

Properties

IUPAC Name |

3-(4-methylphenyl)-1,2-benzoxazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-9-2-4-10(5-3-9)14-12-7-6-11(16)8-13(12)17-15-14/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZHXXUMTJTBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1,2-benzoxazol-6-ol typically involves the cyclization of 2-aminophenol with 4-methylbenzoyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of catalysts such as metal catalysts or nanocatalysts can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1,2-benzoxazol-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Research has shown that benzoxazole derivatives exhibit significant anticancer properties. 3-(4-Methylphenyl)-1,2-benzoxazol-6-ol has been investigated for its ability to inhibit cancer cell proliferation. Studies demonstrate that this compound can interfere with specific metabolic pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

This compound also displays antimicrobial and antifungal activities. Its structural characteristics allow it to interact effectively with biological targets, which is crucial for the development of new antibiotics. The potential for this compound to combat bacterial strains such as Escherichia coli and Staphylococcus aureus has been documented, highlighting its significance in pharmaceutical applications .

Neuroprotective Effects

Recent studies suggest that benzoxazole derivatives may possess neuroprotective properties. The compound has been evaluated for its anticonvulsant activity, showing promise in preventing seizures in animal models. This positions it as a potential therapeutic agent for neurological disorders .

Chemical and Industrial Applications

Synthesis of Complex Organic Molecules

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions allows chemists to create complex molecular structures efficiently .

Dyes and Pigments

The compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. This application is particularly relevant in the textile and coatings industries, where high-performance materials are essential .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity Evaluation

A study conducted on the cytotoxic effects of this compound against human cancer cell lines demonstrated a dose-dependent response. The compound was found to inhibit cell viability significantly at concentrations ranging from 10 µM to 50 µM over a 48-hour exposure period. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,2-benzoxazol-6-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogues include:

Key Observations :

- Substituent Effects: The 4-methylphenyl group in the target compound enhances hydrophobicity compared to the 2-methoxyphenyl group in 501838-20-6, which introduces steric hindrance and moderate polarity due to the methoxy group . The hydroxyl group position (C₆ vs. For instance, C₆-OH in the target compound may offer better resonance stabilization than C₄-OH in 501838-20-6 .

- Biological Activity :

- The target compound exhibits antibacterial activity against Gram-positive bacteria (MIC: 8–16 μg/mL), attributed to its ability to disrupt cell membrane integrity . In contrast, triazole-thione derivatives (e.g., the third compound in the table) prioritize antioxidative effects, with radical scavenging activity linked to the thione moiety .

- The methoxy group in 501838-20-6 may reduce bioavailability compared to the methyl group due to increased metabolic susceptibility .

Physicochemical Properties

- Solubility : The target compound’s logP (~3.2) suggests moderate lipophilicity, whereas 501838-20-6 (logP ~2.8) is slightly more polar due to the methoxy group .

- Thermal Stability : Benzoxazole derivatives generally exhibit higher thermal stability (decomposition >250°C) compared to triazole-thiones (~200°C) due to aromatic rigidity .

Q & A

Q. What are the common synthetic routes for 3-(4-Methylphenyl)-1,2-benzoxazol-6-ol?

The compound can be synthesized via cyclocondensation reactions. A validated method involves refluxing methyl-3-amino-4-hydroxybenzoate with a substituted aryl acid (e.g., 4-methylbenzoic acid) in polyphosphoric acid (PPA) or under solvent-free conditions for 15–20 hours. Post-reaction, the mixture is cooled and precipitated on ice to isolate the product. Purification is typically achieved via recrystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- HPLC-MS : For purity assessment and quantification using reverse-phase C18 columns with mobile phases like methanol/water (acidified with 0.1% formic acid).

- NMR Spectroscopy : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for benzoxazole and methylphenyl groups).

- Solid-Phase Extraction (SPE) : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol are effective for isolating the compound from complex matrices like wastewater .

Q. What are the key considerations in selecting SPE sorbents for extraction?

HLB sorbents (hydrophilic-lipophilic balance) are preferred for broad-spectrum retention of benzoxazole derivatives due to their dual hydrophobic and hydrophilic interactions. MCX (mixed-mode cation exchange) and MAX (anion exchange) sorbents may lead to lower recoveries for neutral or weakly acidic compounds like this compound .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Critical parameters include:

- Reagent Ratios : Using excess aryl acid (1.2–1.5 equiv.) to drive cyclization.

- Catalysts : Adding PPA or Eaton’s reagent improves cyclization efficiency.

- Temperature : Reflux at 110–120°C minimizes side reactions like hydrolysis.

- Workup : Rapid cooling and ice precipitation reduce thermal degradation .

Q. How to address contradictory results in analytical quantification?

Contradictions often arise from matrix effects or sorbent selectivity. Mitigation strategies:

- Internal Standards : Use deuterated analogs (e.g., triclosan-d₃) to correct for recovery variations.

- Matrix-Matched Calibration : Prepare standards in sludge or wastewater extracts to account for interference.

- Sorbent Cross-Validation : Compare HLB, MCX, and MAX recoveries in spiked samples (e.g., HLB showed 92% recovery vs. MCX at 68% for benzoxazoles) .

Q. What are effective strategies for analyzing degradation products under varying pH?

- Forced Degradation Studies : Expose the compound to acidic (1 M HCl), basic (1 M NaOH), and oxidative (H₂O₂) conditions at 40°C for 24 hours.

- LC-MS/MS Analysis : Use a Q-TOF instrument in full-scan mode (m/z 100–600) to identify fragments like hydroxylated or demethylated derivatives.

- Degradation Kinetics : Monitor half-life (t₁/₂) using pseudo-first-order models .

Q. How to establish structure-activity relationships (SAR) for this compound?

- Substituent Variation : Compare analogues with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups on the phenyl ring.

- Computational Modeling : Perform DFT calculations to assess electronic properties (HOMO-LUMO gaps) and binding affinities to biological targets.

- Biological Assays : Test derivatives for antimicrobial or enzyme inhibitory activity, correlating results with logP and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.